4-(2-Methoxyphenyl)butan-2-one
Description
4-(2-Methoxyphenyl)butan-2-one is an aryl ketone compound featuring a methoxy group at the ortho-position (2-position) of the phenyl ring and a ketone group at the second carbon of the butanone chain. Aryl butanones are of interest in pharmaceuticals, cosmetics, and materials science due to their diverse bioactivities and synthetic versatility . This article compares this compound with key analogs, focusing on structural variations, synthesis methods, biological activities, and regulatory profiles.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
DUTRTHUPRZLRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural variations among analogous compounds:
Table 1: Structural Comparison
| Compound Name | Substituent Position | Functional Groups | Key Structural Features |
|---|---|---|---|
| 4-(2-Methoxyphenyl)butan-2-one | 2-methoxy on phenyl | Methoxy, ketone | Ortho-methoxy group may increase steric hindrance |
| 4-(4-Methoxyphenyl)butan-2-one | 4-methoxy on phenyl | Methoxy, ketone | Para-methoxy group enhances electronic resonance |
| 4-(Phenylsulfanyl)butan-2-one | Phenylthio at C4 | Thioether, ketone | Sulfur atom improves lipophilicity |
| 4-(4-Fluorophenyl)butan-2-one | 4-fluoro on phenyl | Fluoro, ketone | Fluorine’s electronegativity affects reactivity |
| 4-(4-Hydroxyphenyl)butan-2-one | 4-hydroxy on phenyl | Hydroxy, ketone | Polar hydroxyl group influences solubility |
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